Sulfamonomethoxine

Description

This compound is a long-acting sulfonamide antibiotic.

Long acting sulfonamide antibacterial agent.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

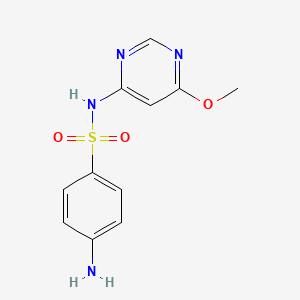

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPXPUYPYQKQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045351 | |

| Record name | Sulfamonomethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220-83-3 | |

| Record name | Sulfamonomethoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamonomethoxine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001220833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sulfamonomethoxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamonomethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamonomethoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMONOMETHOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700P169W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfamonomethoxine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamonomethoxine is a synthetic sulfonamide antibiotic that exerts its therapeutic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the de novo synthesis of folic acid, an essential metabolic pathway for bacterial growth and replication. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

This compound belongs to the sulfonamide class of antimicrobial agents, which have been in clinical use for decades. These drugs are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid biosynthesis pathway.[1][2] Bacteria must synthesize their own folic acid, as they are typically impermeable to exogenous sources. In contrast, mammals obtain folic acid from their diet, making the bacterial folic acid synthesis pathway an attractive target for selective antimicrobial therapy.[1] this compound's efficacy lies in its ability to specifically target and inhibit bacterial DHPS, leading to a bacteriostatic effect.[1][2]

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mechanism of action of this compound is the competitive inhibition of dihydropteroate synthase (DHPS).[1][3] DHPS catalyzes the condensation of dihydropteridine pyrophosphate (DHPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[4] This reaction is a critical step in the biosynthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication, repair, and protein synthesis.

Due to its structural similarity to PABA, this compound competes with PABA for the active site of the DHPS enzyme.[1] When this compound binds to the enzyme, it forms a non-functional complex, thereby preventing the synthesis of dihydropteroate and, consequently, folic acid. This disruption of the folic acid pathway starves the bacterial cell of essential building blocks for growth and division, resulting in the inhibition of bacterial proliferation.[1][2]

Caption: Folic Acid Synthesis Pathway and Inhibition by this compound.

Quantitative Data

The efficacy of this compound can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC). While specific data for this compound is not extensively available in the public domain, the following table summarizes available data for this compound and closely related sulfonamides to provide a comparative perspective.

| Compound | Parameter | Value | Organism/Enzyme | Reference |

| Sulfadiazine | Ki | 2.5 x 10⁻⁶ M | Escherichia coli Dihydropteroate Synthetase | [3] |

| Sulfamethoxazole | Ki | 6 - 57-fold lower than sulfamethoxazole for some derivatives | Toxoplasma gondii Dihydropteroate Synthetase |

Note: This table will be populated with more specific data for this compound as it becomes available through further research.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against DHPS.

Principle: The assay measures the amount of dihydropteroate produced by DHPS in the presence and absence of the inhibitor. The product can be quantified using High-Performance Liquid Chromatography (HPLC) or a coupled enzymatic assay.

Materials:

-

Purified DHPS enzyme

-

Dihydropteridine pyrophosphate (DHPP) substrate

-

para-Aminobenzoic acid (PABA) substrate

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

HPLC system with a suitable column (e.g., C18) or a spectrophotometer for a coupled assay.

-

96-well microplates (for high-throughput screening)

Procedure:

-

Preparation of Reagents:

-

Dissolve DHPS enzyme in assay buffer to the desired concentration.

-

Prepare stock solutions of DHPP, PABA, and this compound in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

This compound at various concentrations (test wells) or solvent control (control wells).

-

DHPS enzyme.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

-

Initiation of Reaction:

-

Add a mixture of DHPP and PABA to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for a specific time (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching agent (e.g., trifluoroacetic acid).

-

-

Detection:

-

HPLC Method: Analyze the reaction mixture by HPLC to separate and quantify the dihydropteroate product.

-

Coupled Assay: In a coupled assay, the product dihydropteroate is converted to a detectable product by a second enzyme, and the change in absorbance is measured.

-

-

Data Analysis:

-

Calculate the percentage of DHPS inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Experimental Workflow for DHPS Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific bacterium.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial isolate of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the bacterial isolate in CAMHB to the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microplate to achieve the desired concentration range.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

-

-

Incubation:

-

Incubate the microplate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.

-

Conclusion

This compound's mechanism of action is well-characterized as the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. This targeted action provides a basis for its selective toxicity against susceptible bacteria. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the efficacy and spectrum of this compound and to develop novel antimicrobial agents targeting this essential metabolic pathway. Further research to populate a comprehensive database of IC50, Ki, and MIC values for this compound against a wide range of clinically relevant pathogens is warranted.

References

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apec.org [apec.org]

An In-depth Technical Guide to the Physicochemical Properties of Sulfamonomethoxine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of sulfamonomethoxine, a long-acting sulfonamide antibiotic. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, standardized experimental methodologies for their determination, and a visualization of its mechanism of action.

Core Physicochemical Data

This compound (CAS No: 1220-83-3) is a synthetic antimicrobial agent belonging to the sulfonamide class.[1] Its fundamental properties are crucial for understanding its behavior in both in vitro and in vivo systems.

Table 1: Summary of Quantitative Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₄O₃S | [2][3][4] |

| Molecular Weight | 280.3 g/mol | [2][3][4][5][6] |

| Appearance | White to off-white or pale yellow crystalline powder.[5][6][7][8] | [5][6][7][8] |

| Melting Point | 201 - 206 °C | [2][4][6][8][9] |

| Boiling Point | 513 °C | [2][4][6][9] |

| pKa | 5.94 (Uncertain) | [2][7] |

| LogP (Octanol/Water) | 0.8 (Computed) | [3] |

| Water Solubility | Slightly soluble; 10 mg/mL with warming.[2][6][7][8] | [2][6][7][8] |

| Solubility in Organic Solvents | Soluble in methanol (10 mg/mL), ethanol, and acetone.[2][6][8][10] Very slightly soluble in diethyl ether.[8] | [2][6][8][10] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS).[1][2][6][11] This enzyme is critical in the bacterial pathway for de novo folic acid synthesis. By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[1][11][12] The resulting depletion of folic acid inhibits the production of nucleotides necessary for DNA replication and cell division, thus arresting bacterial growth.[11][12] Mammalian cells are unaffected as they acquire folic acid from their diet and do not possess the DHPS pathway.[11]

Caption: Mechanism of Action of this compound.

Experimental Protocols for Physicochemical Characterization

The determination of key physicochemical parameters requires standardized experimental procedures to ensure data accuracy and reproducibility.

The solubility of this compound has been experimentally measured using a laser dynamic method under atmospheric pressure.[10] A common alternative is the Shake-Flask Method , a gold standard for determining equilibrium solubility.[13]

Protocol: Shake-Flask Method for Solubility

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water, ethanol, 1-octanol) in a sealed, inert container.[13][14]

-

Equilibration: The mixture is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[13]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units.

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state and, consequently, the solubility and permeability of a drug. For sulfonamides like this compound, pKa values have been determined using methods based on reversed-phase liquid chromatography (RP-LC).[15][16][17]

Protocol: pKa Determination by RP-LC

-

Mobile Phase Preparation: A series of mobile phases consisting of an organic modifier (e.g., acetonitrile) and aqueous buffers are prepared across a range of pH values.[15][16]

-

Chromatographic Analysis: A solution of this compound is injected into the LC system for each mobile phase pH. The retention time (tᵣ) is recorded.

-

Data Plotting: The retention factor (k) is calculated for each pH and plotted against the mobile phase pH. The resulting plot is typically sigmoidal for an ionizable compound.[16]

-

pKa Calculation: The pKa corresponds to the pH at the inflection point of the sigmoidal curve. This value can be determined by fitting the data to a suitable nonlinear regression model.[16] Alternatively, methods using photodiode array detection (PDA) can analyze absorbance spectra at the chromatographic peak maximum as a function of pH to determine the pKa.[15][17]

The LogP value is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. While a computed value is available, experimental determination provides a more accurate measure.[3] The Shake-Flask Method is the traditional and most direct approach.[13][14]

Protocol: Shake-Flask Method for LogP

-

Phase Preparation: Equal volumes of 1-octanol and an aqueous buffer (typically pH 7.4 to assess physiological lipophilicity) are pre-saturated with each other by vigorous mixing, followed by separation.[18]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase.

-

Equilibration: The biphasic system is agitated for a set period to allow the compound to partition between the octanol and aqueous layers until equilibrium is achieved.[13]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two immiscible layers.

-

Quantification: The concentration of this compound in both the 1-octanol and the aqueous phase is measured accurately using a suitable analytical method like HPLC.[18]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.[18]

Caption: Experimental workflow for LogP determination.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. m.chemicalbook.com [m.chemicalbook.com]

- 3. This compound | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. toku-e.com [toku-e.com]

- 7. Page loading... [guidechem.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. This compound | 1220-83-3 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of Sulfamonomethoxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine, a synthetic antimicrobial agent belonging to the sulfonamide class, is a crucial component in both veterinary and human medicine for the treatment of various bacterial infections. Its bacteriostatic mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By disrupting the production of dihydrofolic acid, this compound effectively halts bacterial growth and replication. This technical guide provides a detailed overview of the primary synthesis pathway for this compound, including experimental protocols, quantitative data, and a visual representation of the synthetic route.

Core Synthesis Pathway

The most common and industrially relevant synthesis of this compound involves a two-step process. The first key step is the condensation of a sulfanilamide derivative with a substituted pyrimidine, followed by a methoxylation reaction. A prevalent method involves the reaction of sulfanilamide with a chloropyrimidine derivative, which is then followed by the introduction of a methoxy group.

A widely cited method for the preparation of this compound involves the reaction of what can be described as a sulfanilamide-chloropyrimidine adduct with sodium methylate. This process is outlined in detail below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic routes, including those described in patent literature.

Step 1: Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sulfanilamide and 4,6-dichloropyrimidine in a solvent such as methanol.

-

Addition of Base: To this solution, add a solution of sodium methylate in methanol. The sodium methylate acts as a base to facilitate the condensation reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 1 to 12 hours. The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting precipitate is then dissolved in water. The pH of the aqueous solution is adjusted to 5 with hydrochloric acid, leading to the precipitation of this compound.

-

Purification: The crude this compound is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for this compound Synthesis

The following table summarizes the quantitative data for a representative synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Sulfanilamide-6-chloropyrimidine adduct | 120 g | [1] |

| Sodium Methylate | 25 g | [1] |

| Catalyst (beta-zeolite molecular sieve) | 2 g | [1] |

| Solvent (Methanol) | q.s. | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 10 hours | [1] |

| Product | ||

| This compound (Yield) | 101 g | [1] |

Synthesis of this compound Sodium

For pharmaceutical applications, this compound is often converted to its more water-soluble sodium salt.

Step 2: Preparation of this compound Sodium

-

Dissolution: Suspend the synthesized this compound in purified water.

-

Salt Formation: While stirring and heating the suspension to approximately 50-80°C, slowly add a 20% aqueous solution of sodium hydroxide until the pH of the solution reaches 9-10 and all the solid has dissolved.[1]

-

Decolorization and Filtration: Add activated carbon to the solution and maintain the temperature for 30 minutes to decolorize the solution. Filter the hot solution to remove the activated carbon.

-

Crystallization and Isolation: Concentrate the filtrate under reduced pressure. Add a suitable solvent, such as an isopropanol/acetone mixture, and cool the solution while stirring to induce crystallization of this compound sodium.[1]

-

Drying: Collect the white solid by filtration and dry under vacuum.

Quantitative Data for this compound Sodium Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 101 g | [1] |

| 20% Aqueous Sodium Hydroxide | q.s. to pH 9-10 | [1] |

| Product | ||

| This compound Sodium (Yield) | 102 g | [1] |

Synthesis Pathway Visualization

The following diagram illustrates the core synthesis pathway of this compound, starting from the key precursors.

Caption: Core synthesis pathway of this compound.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the primary synthesis pathway for this compound and its sodium salt. The detailed experimental protocols and quantitative data presented offer a valuable resource for researchers and professionals in the field of drug development and manufacturing. The visualized synthesis pathway and experimental workflow aim to provide a clear and concise understanding of the chemical transformations and procedural steps involved in the production of this important antimicrobial agent. Further research into alternative, more sustainable synthetic routes and optimization of existing protocols will continue to be an area of interest in the pharmaceutical industry.

References

sulfamonomethoxine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Sulfamonomethoxine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information herein is intended to support research, development, and formulation activities by providing essential solubility data, detailed experimental methodologies for its determination, and a logical framework for solvent selection.

Quantitative Solubility of this compound

The solubility of this compound is a critical parameter influencing its behavior in various pharmaceutical and analytical systems. Experimental data indicates that its solubility is dependent on both the solvent and the temperature.

A study measuring the mole fraction solubility of this compound in several pure organic solvents from 294.55 K to 362.15 K found that solubility increased with rising temperature. The general order of solubility in the tested solvents was determined to be: acetone > methanol > ethanol > ethyl acetate > 1-propanol > 1-butanol. Notably, the solubility in ethyl acetate was not significantly affected by changes in temperature.

Below is a summary of available quantitative and qualitative solubility data for this compound in selected organic solvents.

| Solvent | Temperature (K) | Solubility (Mole Fraction, x₁) | Observations |

| Acetone | 294.55 - 362.15 | Highest among tested solvents | Soluble.[1] Solubility increases with temperature. |

| Methanol | 294.55 - 362.15 | High | Soluble (10 mg/mL).[2] Solubility increases with temperature. |

| Ethanol (95%) | 294.55 - 362.15 | Moderate | Slightly soluble.[1] Solubility increases with temperature. |

| Ethyl Acetate | 294.55 - 362.15 | Moderate to Low | Solubility is not significantly affected by temperature. |

| 1-Propanol | 294.55 - 362.15 | Low | Solubility increases with temperature. |

| 1-Butanol | 294.55 - 362.15 | Lowest among tested solvents | Solubility increases with temperature. |

| 1-Octanol | 298.15 - 333.15 | Data available | Solubility determined over this temperature range. |

| Diethyl Ether | Not specified | Very slightly soluble[1] | - |

| N,N-dimethylformamide | Not specified | Very soluble | Qualitative observation. |

Note: The exact mole fraction values from the primary literature require access to the full-text articles. The qualitative descriptions are based on official monographs and comparative studies.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[3][4] Other methods, such as the laser dynamic method and static equilibrium methods, are also employed.

Thermodynamic Solubility Determination via the Saturation Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase.[3][4]

Principle: An excess amount of the solid compound (this compound) is added to the solvent of interest. The mixture is agitated under a constant temperature until equilibrium is achieved, meaning the rates of dissolution and precipitation are equal. The saturated supernatant is then separated from the excess solid and its concentration is measured.

Detailed Methodology:

-

Preparation:

-

Add an excess of crystalline this compound to a series of vials or flasks, each containing a precise volume of the desired organic solvent. An excess is critical to ensure a saturated solution is formed.[3]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][5] The necessary time should be established by preliminary experiments, ensuring that the concentration in solution remains constant over an extended period.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest in the temperature-controlled bath for a sedimentation period (e.g., 24 hours) to let the undissolved solid settle.[5]

-

To ensure complete removal of solid particles, withdraw an aliquot of the supernatant and separate the liquid from the solid phase. This is typically achieved by:

-

-

Quantification:

-

Accurately dilute the clear, saturated supernatant with a suitable solvent (often the mobile phase for chromatography).

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration in the saturated solution based on the dilution factor. The experiment should be repeated multiple times (e.g., in triplicate) to ensure reproducibility.[5]

-

Laser Dynamic Method

This is an automated or semi-automated method that relies on detecting the disappearance or appearance of solid particles using a laser beam.

Principle: A laser beam is passed through the solution. As solid particles dissolve upon heating or solvent addition, the intensity of the transmitted laser light increases. Conversely, when a solution is cooled and precipitation occurs, the light scatters, and the transmitted intensity decreases. The point of complete dissolution or initial precipitation, detected by a sharp change in light transmission, corresponds to the saturation point at that temperature.

Detailed Methodology:

-

Setup:

-

A known mass of this compound is added to a known volume of the organic solvent in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

A laser generator and a photoelectric transducer are positioned on opposite sides of the vessel.[6]

-

-

Measurement (Heating/Cooling Cycle):

-

The suspension is heated at a controlled rate while being stirred.

-

The intensity of the laser light passing through the solution is continuously monitored.

-

The temperature at which the last solid particle dissolves, indicated by the laser signal reaching a stable maximum, is recorded as the saturation temperature for that specific concentration.

-

Alternatively, a clear solution can be cooled at a controlled rate until precipitation is detected by a sudden drop in laser transmission.

-

-

Data Analysis:

-

By repeating this process with different initial concentrations of this compound, a solubility curve (solubility vs. temperature) can be constructed.

-

Visualization of Experimental and Logical Workflows

General Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of this compound solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Workflow for Solvent Selection

This diagram provides a logical pathway for selecting an appropriate organic solvent for this compound based on research or development needs.

Caption: Decision workflow for selecting an organic solvent.

References

- 1. enamine.net [enamine.net]

- 2. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Properties of Sulfamonomethoxine

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of active pharmaceutical ingredients is paramount. This document provides core data on Sulfamonomethoxine, a sulfonamide antibiotic.

Physicochemical Data: Molecular Weight and Formula

The fundamental identity of a chemical compound is established by its molecular formula and molecular weight. These parameters are crucial for stoichiometric calculations in experimental protocols, formulation development, and analytical characterization. The accepted molecular formula for this compound is C11H12N4O3S.[1][2][3][4] The molecular weight is a critical parameter for converting between mass and molar units, essential for preparing solutions of known concentrations and for interpreting the results of mass spectrometry, among other applications.

The table below summarizes these key quantitative identifiers for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C11H12N4O3S | [1][2][3][4] |

| Molecular Weight | 280.31 g/mol | [1] |

| 280.30 g/mol | [2][3][4] |

Note: Minor variations in molecular weight values across different sources are typically due to differences in the isotopic abundances used in the calculation.

References

Sulfamonomethoxine: An In-Depth Technical Guide on its Antibacterial Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial mode of action of sulfamonomethoxine, a long-acting sulfonamide antibiotic. The document details its molecular mechanism, presents available quantitative data, and offers detailed experimental protocols for its evaluation.

Core Mechanism of Antibacterial Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial folic acid (folate) synthesis pathway. Bacteria must synthesize their own folate de novo as they cannot uptake it from their environment, unlike their mammalian hosts who obtain it through their diet. Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA, as well as certain amino acids. By disrupting folate synthesis, this compound halts bacterial growth and replication.

The inhibitory action of this compound is rooted in its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. This structural analogy allows this compound to bind to the active site of DHPS, competitively preventing PABA from binding and thereby blocking the synthesis of dihydropteroate, a direct precursor to dihydrofolic acid. This selective toxicity, targeting a pathway essential for bacteria but not for humans, makes sulfonamides like this compound effective antimicrobial agents.

Signaling Pathway Diagram

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 8 - 128 | (Representative range for sulfonamides) |

| Staphylococcus aureus | ATCC 29213 | 16 - >128 | (Representative range for sulfonamides) |

| Pasteurella multocida | Porcine Isolate | 2 - 32 | (Range for various sulfonamides) |

| Bordetella bronchiseptica | Porcine Isolate | 0.5 - 8 | (Range for various sulfonamides) |

| Haemophilus pleuropneumoniae | Porcine Isolate | 8 - 64 | (Range for various sulfonamides) |

Table 2: Dihydropteroate Synthase (DHPS) Inhibition Constants (Ki)

| Sulfonamide | Organism | Ki Value | Reference |

| Sulfamethoxazole | Toxoplasma gondii | Not specified, used as comparator | |

| Sulfadiazine | Neisseria meningitidis | Competitive inhibitor | |

| Sulfadoxine | Plasmodium falciparum (sensitive) | 0.14 µM | |

| Sulfadoxine | Plasmodium falciparum (resistant) | 112 µM |

Note: Specific Ki values for this compound were not found in the reviewed literature. The provided data for other sulfonamides illustrates the range of inhibition constants observed.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection aid

Procedure:

-

Prepare this compound Dilutions: a. Create a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should be appropriate to determine the MIC for the test organism. c. Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

-

Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile diluent. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: a. Add 100 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL.

-

Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as detected by eye or with a microplate reader. For sulfonamides, trailing endpoints can occur; the CLSI recommends reading the MIC at the concentration with ~80% reduction in growth compared to the growth control.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a continuous spectrophotometric assay to determine the kinetic parameters of DHPS inhibition.

Objective: To measure the inhibitory effect of this compound on DHPS activity and determine its inhibition constant (Ki).

Materials:

-

Purified DHPS enzyme

-

Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (PABA)

-

This compound inhibitor solutions of varying concentrations

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading at 340 nm

-

Coupling enzyme: Dihydrofolate reductase (DHFR)

-

NADPH

Procedure:

-

Assay Principle: The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, which oxidizes NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored and is proportional to DHPS activity.

-

Reaction Mixture Preparation: a. In each well of the microplate, prepare a reaction mixture containing assay buffer, a fixed concentration of DHPP, NADPH, and an excess of DHFR. b. Add varying concentrations of this compound to the experimental wells. Include a control with no inhibitor.

-

Enzyme Reaction Initiation: a. Initiate the reaction by adding a fixed concentration of PABA and the DHPS enzyme to each well.

-

Data Acquisition: a. Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

Data Analysis: a. Calculate the initial reaction velocities (rates of NADPH oxidation) from the linear portion of the absorbance vs. time plots. b. To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of PABA at several fixed concentrations of this compound. c. Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the Ki can be calculated from the equation: Slope_inhibited / Slope_uninhibited = 1 + ([I] / Ki), where [I] is the inhibitor concentration.

Caption: Workflow for Dihydropteroate Synthase (DHPS) Inhibition Assay.

Sulfamonomethoxine and Dihydropteroate Synthetase: A Technical Guide to Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory action of sulfamonomethoxine on dihydropteroate synthetase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. This compound, a member of the sulfonamide class of antibiotics, functions as a competitive inhibitor of DHPS, disrupting the production of essential folic acid and thereby impeding microbial growth.[1][2][3] This document details the mechanism of action, summarizes key quantitative data for related compounds, outlines relevant experimental protocols, and provides visual representations of the underlying biochemical and experimental processes.

The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthetase

Folate (Vitamin B9) is an essential nutrient for most organisms, serving as a precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell division.[2] While mammals obtain folate from their diet, many microorganisms, including bacteria, protozoa, and fungi, synthesize folate de novo.[4] This metabolic difference makes the folate biosynthesis pathway an attractive target for antimicrobial agents.[4]

The synthesis of folate begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps. A key enzyme in this pathway is dihydropteroate synthetase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6] This molecule is subsequently converted to dihydrofolate and then to the biologically active tetrahydrofolate.

Mechanism of Action: Competitive Inhibition of DHPS

This compound, like other sulfonamides, is a structural analog of p-aminobenzoic acid (pABA).[1] This structural similarity allows it to bind to the active site of DHPS, directly competing with the natural substrate, pABA.[4][7] By occupying the active site, this compound prevents the binding of pABA and thereby inhibits the synthesis of 7,8-dihydropteroate. This competitive inhibition is the core mechanism of its bacteriostatic action, as it halts the production of essential downstream metabolites necessary for bacterial proliferation.[2]

Quantitative Analysis of DHPS Inhibition

Table 1: Inhibitory Activity of Sulfamethoxazole against Dihydropteroate Synthase (DHPS)

| Organism | Enzyme Type | IC50 (µM) | Ki (µM) | Reference |

| Pneumocystis carinii | Wild-Type | 100 | - | [8] |

| Toxoplasma gondii | Wild-Type | - | >100 | [8] |

| Mycobacterium avium | Wild-Type | - | >100 | [8] |

| Escherichia coli | Wild-Type | - | >100 | [8] |

Note: This table presents data for sulfamethoxazole as a representative sulfonamide due to the lack of specific public data for this compound.

Experimental Protocols for DHPS Inhibition Assays

The determination of the inhibitory activity of compounds like this compound against DHPS can be performed using several established experimental protocols. The two most common methods are radiometric and spectrophotometric assays.

Radiometric Assay

This method directly measures the incorporation of a radiolabeled substrate into the product.

Principle: The assay quantifies the enzymatic conversion of radiolabeled p-aminobenzoic acid ([³H]pABA) to [³H]dihydropteroate.

Detailed Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture (e.g., 80 µL) contains:

-

100 mM Tris-HCl buffer (pH 8.5)

-

10 mM MgCl₂

-

20 mM 2-mercaptoethanol

-

80 mM 6-hydroxymethylpterin

-

5 mM ATP

-

1 mg/mL Bovine Serum Albumin (BSA)

-

Purified DHPS enzyme (concentration to be optimized)

-

Various concentrations of [³H]pABA (e.g., 4 Ci/mmol)

-

The test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO) or the solvent alone for control reactions.[6]

-

-

Incubation: The reaction is initiated by the addition of [³H]pABA and incubated at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.[6]

-

Reaction Termination: The reaction is stopped by the addition of an acid, such as 50% acetic acid.[6]

-

Product Separation: The radiolabeled product, [³H]dihydropteroate, is separated from the unreacted [³H]pABA using thin-layer chromatography (TLC) on a PEI-cellulose plate, developed with a suitable buffer (e.g., 0.2 M LiCl).[6]

-

Quantification: The spots corresponding to the product are excised, and the radioactivity is measured using liquid scintillation counting.[6]

-

Data Analysis: The initial reaction rates are calculated. For inhibition studies, IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be calculated from IC50 data or through kinetic studies with varying substrate and inhibitor concentrations.[6]

Spectrophotometric Assay

This is a continuous, coupled-enzyme assay that is more amenable to high-throughput screening.

Principle: The production of dihydropteroate by DHPS is coupled to its reduction to tetrahydropteroate by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[9]

Detailed Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture (e.g., 100 µL) in a microplate well contains:

-

50 mM HEPES buffer (pH 7.6)

-

10 mM MgCl₂

-

5 µM pABA

-

5 µM DHPPP

-

Excess dihydrofolate reductase (DHFR)

-

NADPH (concentration to be optimized, e.g., 150 µM)

-

Purified DHPS enzyme

-

The test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO) or the solvent alone for control reactions.[10]

-

-

Assay Initiation and Monitoring: The reaction is initiated by the addition of the DHPS enzyme. The decrease in absorbance at 340 nm is monitored continuously using a microplate reader at a controlled temperature (e.g., 37°C).

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. IC50 values are determined by measuring the reaction rates at various inhibitor concentrations.

Conclusion

This compound is a potent antimicrobial agent that targets the bacterial folate biosynthesis pathway through the competitive inhibition of dihydropteroate synthetase.[11][12] Its structural similarity to the natural substrate, pABA, allows it to effectively block the production of a crucial folate precursor, leading to a bacteriostatic effect. While specific quantitative inhibitory data for this compound is not extensively documented in publicly accessible literature, the well-established protocols for radiometric and spectrophotometric assays provide robust methods for its evaluation. A deeper understanding of the kinetics of this compound's interaction with DHPS from various microbial species is essential for optimizing its therapeutic use and for the development of novel sulfonamide-based antibiotics to combat emerging drug resistance.

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. goldbio.com [goldbio.com]

- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-d4 | 1286538-12-2 | Benchchem [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Bacteriostatic Properties of Sulfamonomethoxine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamonomethoxine is a synthetic sulfonamide antibiotic widely employed in veterinary medicine. Its efficacy stems from its bacteriostatic properties, specifically the inhibition of bacterial growth and replication. This guide provides a comprehensive technical overview of the core bacteriostatic mechanisms of this compound, detailed experimental protocols for its evaluation, and a summary of its activity against key bacterial pathogens. The information presented herein is intended to support research, scientific investigation, and drug development efforts focused on this important antimicrobial agent.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the de novo synthesis of dihydrofolic acid, a precursor to folic acid, which is an essential component for the synthesis of nucleotides and ultimately, DNA replication and cell division in bacteria.[1][4]

Unlike mammals, which obtain folic acid from their diet, most bacteria must synthesize it internally, making the folic acid synthesis pathway an ideal target for selective antimicrobial therapy.[2][4] this compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1] Due to this structural similarity, this compound competes with PABA for the active site of the DHPS enzyme. When this compound binds to DHPS, it prevents the condensation of PABA with pteridine, thereby blocking the formation of dihydropteroate and halting the folic acid synthesis pathway.[1][5] This disruption of a critical metabolic pathway inhibits bacterial growth and reproduction, defining its bacteriostatic nature.[1][2]

The in vivo efficacy of a bacteriostatic agent like this compound relies on a competent host immune system to clear the inhibited bacteria.[6] By halting bacterial proliferation, this compound provides the host's immune defenses with a crucial window of opportunity to mount an effective response and eliminate the pathogens.

dot

Experimental Protocols for Assessing Bacteriostatic Properties

The bacteriostatic activity of this compound is primarily quantified by determining its Minimum Inhibitory Concentration (MIC). Further characterization can be achieved through time-kill curve assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used technique for determining the MIC of sulfonamides.

3.1.1 Broth Microdilution Method (Following CLSI Guidelines)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound powder, analytical grade

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide, followed by dilution in broth)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplementation with 2.5% to 5% lysed horse blood may be required. Crucially, the medium should have a low concentration of thymidine and thymine, as these can interfere with sulfonamide susceptibility testing.

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum dilution

-

Incubator (35°C ± 2°C)

-

Microplate reader or a light box for visual inspection

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from 4-5 colonies grown overnight on a non-selective agar plate.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) as compared to the growth control well.

dot

Time-Kill Curve Assay

Time-kill curve assays provide information on the dynamic interaction between an antimicrobial agent and a bacterial population over time, helping to distinguish between bacteriostatic and bactericidal activity.

Materials:

-

All materials required for the MIC determination.

-

Sterile culture tubes.

-

Shaking incubator.

-

Apparatus for performing viable cell counts (e.g., agar plates, spreader, etc.).

Procedure:

-

Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB with a starting density of approximately 5 x 10⁵ CFU/mL.

-

Experimental Setup:

-

Set up a series of flasks or tubes containing the standardized bacterial inoculum.

-

Add this compound to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).

-

Include a growth control flask without any antibiotic.

-

-

Incubation and Sampling:

-

Incubate all flasks in a shaking incubator at 35°C ± 2°C.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial dilutions of each aliquot in sterile saline or broth.

-

Plate the dilutions onto a suitable agar medium.

-

Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

-

Bacteriostatic activity is generally indicated by a minimal change in the initial inoculum count (less than a 3-log₁₀ reduction) over 24 hours.

-

Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial inoculum count.

-

Quantitative Data: In Vitro Activity of this compound

The in vitro activity of this compound, as with other sulfonamides, can vary depending on the bacterial species and the presence of resistance mechanisms. The following tables summarize representative MIC values for this compound and other sulfonamides against common veterinary pathogens. It is important to note that MIC values can vary between studies and geographic locations.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides Against Porcine Pathogens

| Bacterial Species | Sulfonamide | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |

| Bordetella bronchiseptica | Sulfamethoxazole | 8 | 0.5 - >64 |

| Pasteurella multocida | Sulfamethoxazole | 32 | 2 - >64 |

| Actinobacillus pleuropneumoniae | Sulfamethoxazole | 64 | 8 - >64 |

| Streptococcus suis | Sulfamethoxazole | >32 | 16 - >64 |

Data adapted from a study on the in vitro activity of various sulfonamides against porcine pathogens. Note: This study did not specifically report on this compound, but sulfamethoxazole data is provided as a representative sulfonamide.[3]

Table 2: General In Vitro Activity of Sulfonamides Against Various Pathogens

| Bacterial Group | Susceptibility to Sulfonamides | Notes |

| Gram-positive bacteria | Generally susceptible | Includes some species of Staphylococcus and Streptococcus. |

| Gram-negative bacteria | Variable | Susceptible species include Escherichia coli, Klebsiella, and Salmonella. Pseudomonas aeruginosa is typically resistant. |

| Anaerobic bacteria | Generally resistant | Sulfonamides are not recommended for the treatment of serious anaerobic infections. |

| Protozoa | Susceptible | Effective against some protozoa like Coccidia and Toxoplasma. |

This table provides a general overview of the spectrum of activity for sulfonamides. Specific MIC values for this compound against a wider range of pathogens should be determined on a case-by-case basis.

Conclusion

This compound remains a valuable antimicrobial agent in veterinary medicine due to its well-characterized bacteriostatic mechanism of action and its efficacy against a range of common pathogens. Its ability to inhibit the essential folic acid synthesis pathway in bacteria provides a clear rationale for its use. A thorough understanding of its in vitro properties, determined through standardized experimental protocols such as broth microdilution and time-kill assays, is crucial for its responsible and effective application in both clinical and research settings. Further research to expand the database of specific MIC and MBC values for this compound against a broader array of contemporary clinical isolates will continue to be of significant value to the scientific and veterinary communities.

References

- 1. Microbiological assay methods for sulfonamides in animal tissues, serum, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Bacteriostatic Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Sulfamonomethoxine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of sulfamonomethoxine in various matrices. The protocols detailed below are intended to guide researchers in the accurate and reliable measurement of this long-acting sulfonamide antibiotic.

Introduction

This compound is a widely used antibacterial agent in veterinary medicine.[1] Its use necessitates sensitive and specific analytical methods for monitoring its residues in food products of animal origin to ensure consumer safety and for pharmacokinetic studies in drug development.[2][3] This document outlines several established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), for the analysis of this compound.

Analytical Methods Overview

A variety of methods have been developed for the detection and quantification of this compound. Chromatographic techniques such as HPLC and LC-MS/MS are the most common due to their high sensitivity and selectivity.[4] Capillary electrophoresis offers an alternative with high separation efficiency.[5] Other methods like enzyme-linked immunosorbent assay (ELISA) and biosensors can be used for rapid screening purposes.[2][6]

The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For confirmatory analysis and residue monitoring, LC-MS/MS is often the preferred technique.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of this compound and other sulfonamides.

Table 1: HPLC Methods for Sulfonamide Analysis

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

| Sulfamethoxazole & Trimethoprim | Liquid Suspension | C18 (25 cm x 4.6 mm, 5 µm) | Methanol:Water (6:4), pH 2.6 with phosphoric acid | UV at 254 nm | Not Specified | [8] |

| Sulfamethoxazole & Trimethoprim | Human Plasma | C8 (250 mm x 4.6 mm, 5 µm) | Potassium hydrogen phosphate, acetonitrile, methanol, water, pH 6.2 | UV (Max plot) | LOQ: 50 ng/mL (SMX), 10 ng/mL (TMP) | [9] |

| Trimethoprim & Sulfadimethoxine Sodium | Oral Liquid Dosage Form | ODS (250 x 4.6 mm, 5 µm) | Water:Acetonitrile:Triethylamine (700:299:1), pH 5.7 | UV at 254 nm | Not Specified | [10] |

| Sulfonamides | Poultry Meat & Eggs | C18 (25 cm x 0.46 cm, 5 µm) | 0.01 M KH2PO4 buffer:Methanol (70:30) | UV at 265 nm | LOD: 0.02 µg/g (meat), 0.025 µg/mL (eggs) | [11] |

Table 2: LC-MS/MS Methods for Sulfonamide Analysis

| Analyte(s) | Matrix | Column | Mobile Phase | Ionization | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

| This compound & N4-acetyl metabolite | Tilapia | C18 | Methanol and 5 mmol/L ammonium acetate (pH 3.5) | ESI+ | Not Specified | [12] |

| Sulfamethazine & Sulfadimethoxine | Animal Tissues | C18 | Not Specified | Thermospray | LOD: 10 ng/g (Sulfadimethoxine) | [13] |

| This compound & Doxycycline | Fowl Tissues | Not Specified | Not Specified | UPLC-MS/MS | LOD: 2 µg/kg, LOQ: 10 µg/kg | [3] |

| Sulfonamides & Quinolones | Fish Tissues | C18 (4.6 x 150 mm, 5 µm) | A: 0.5 mM ammonium acetate, 0.05% formic acid in water; B: Methanol | ESI | CCα: 1.62-2.53 µg/kg, CCβ: 2.01-3.13 µg/kg | [7] |

| 12 Sulfonamides | Cattle & Fish Muscle | Not Specified | Not Specified | ESI+ | LOQ: 3-13 ppb (trout), 6-15 ppb (bovine) | [14] |

| 22 Sulfonamides, Trimethoprim & Dapsone | Honey | Not Specified | Not Specified | LC-MS/MS | Not Specified | [15] |

Table 3: Capillary Electrophoresis and Other Methods

| Analyte(s) | Matrix | Method | Key Parameters | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

| 9 Sulfonamides | Meat & Ground Water | CZE with UV-Vis | Buffer: 45 mM sodium phosphate, 10% methanol, pH 7.3 | LOD: 2.59 to 22.95 µg/L | [16] |

| Sulfamerazine, Sulfamethazine, Sulfamethizole | River Water | CZE with stacking | Synergistic stacking approach | LOQ: 0.01-0.03 µg/mL | [17] |

| Sulfadimidine, Sulfadiazine, Sulfathiazole | Pork, Chicken, Milk | CZE with Chemiluminescence | Buffer: 12.0 mM sodium borate | LOD: 0.65-3.14 µg/mL | [18] |

| Sulfamethoxazole | Meat | Electrochemical Sensor | Square-wave voltammetry | LOD: 0.04 µM | [19] |

Experimental Protocols

Protocol 1: HPLC-UV for Sulfamethoxazole and Trimethoprim in Liquid Suspension

This protocol is adapted from a method for the simultaneous determination of sulfamethoxazole and trimethoprim.[8]

1. Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (25 cm × 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid.

-

Sulfamethoxazole and Trimethoprim reference standards.

3. Chromatographic Conditions:

-

Mobile Phase: Methanol and water (60:40 v/v), with the pH adjusted to 2.6 using dilute phosphoric acid.

-

Flow Rate: 1.0 mL/minute.

-

Injection Volume: 20 µL.

-

Column Temperature: 40°C.

-

Detection Wavelength: 254 nm.

4. Standard Solution Preparation:

-

Prepare individual stock solutions of sulfamethoxazole and trimethoprim in the mobile phase.

-

Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations.

5. Sample Preparation:

-

Accurately weigh a portion of the liquid suspension.

-

Dilute the sample with the mobile phase to a suitable concentration within the linear range of the method.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

6. Analysis:

-

Inject the standard solutions to establish the calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the analytes in the samples by comparing their peak areas with the calibration curve.

Protocol 2: LC-MS/MS for this compound in Tilapia Tissue

This protocol is based on a method for the determination of this compound and its metabolite in tilapia.[12]

1. Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase column.

2. Reagents and Materials:

-

Methanol (LC-MS grade).

-

Ammonium acetate.

-

Formic acid.

-

Water (LC-MS grade).

-

This compound and N4-acetyl this compound reference standards.

3. Chromatographic Conditions:

-

Mobile Phase A: 5 mmol/L ammonium acetate aqueous solution, adjusted to pH 3.5 with formic acid.

-

Mobile Phase B: Methanol.

-

Elution: Gradient elution.

-

Flow Rate: As optimized for the specific column and system.

-

Injection Volume: As optimized.

4. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound and its metabolite.

5. Sample Preparation:

-

Homogenize the tilapia tissue sample.

-

Perform a solvent extraction (e.g., with acetonitrile or a mixture of solvents).

-

Centrifuge the extract to separate the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

Filter the reconstituted sample before injection.

6. Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared tissue extracts.

-

Identify and quantify this compound and its metabolite based on their retention times and MRM transitions.

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC-UV analysis of this compound.

Logical Relationship of Analytical Method Selection

Caption: Decision tree for selecting an appropriate analytical method.

References

- 1. This compound | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrochemical biosensor for rapid and sensitive monitoring of sulfadimethoxine based on nanoporous carbon and aptamer system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. journals.umt.edu.pk [journals.umt.edu.pk]

- 9. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of this compound in tilapia (Oreochromis niloticus × Oreochromis mossambicus) by liquid chromatography-tandem mass spectrometry and its application pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-sensitivity analysis of anionic sulfonamides by capillary electrophoresis using a synergistic stacking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Sulfamonomethoxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sulfamonomethoxine. This compound is a long-acting sulfonamide antibiotic utilized in veterinary medicine.[1] The described method is applicable for the determination of this compound in various matrices, providing a reliable tool for quality control, residue analysis, and pharmacokinetic studies. This document provides a comprehensive protocol, including instrumentation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.

Introduction

This compound is a competitive inhibitor of dihydropteroate synthetase, an essential enzyme in the folic acid synthesis pathway of bacteria. Its widespread use in food-producing animals necessitates sensitive and specific analytical methods to monitor its presence and ensure compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of sulfonamides due to its accuracy, precision, and robustness.[2][3][4] This application note presents a detailed HPLC method optimized for the analysis of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: An Agilent 1100 series HPLC or equivalent, equipped with a UV detector.[2]

-